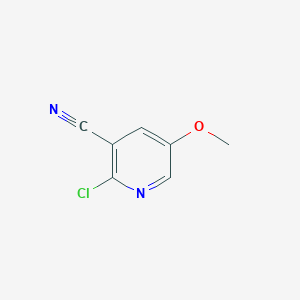

2-Chloro-5-methoxynicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXCZWUUQRMEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-5-methoxynicotinonitrile CAS number

An In-Depth Technical Guide to 2-Chloro-5-methoxynicotinonitrile (CAS: 74650-73-0): A Key Intermediate in Modern Drug Discovery

Abstract

This compound is a highly functionalized pyridine derivative that serves as a critical building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its unique arrangement of a reactive chlorine atom, a versatile nitrile group, and an electron-donating methoxy group on a biologically relevant pyridine scaffold makes it a valuable intermediate for drug discovery programs. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its physicochemical properties, strategic importance in medicinal chemistry, plausible synthetic routes, reactivity, spectroscopic signature, and essential safety protocols. By elucidating the causality behind its synthetic utility and handling, this document serves as a practical resource for leveraging this powerful synthon in research and development.

Chemical Identity and Physicochemical Properties

This compound is unambiguously identified by its Chemical Abstracts Service (CAS) number: 74650-73-0 [1][2]. The molecule consists of a pyridine ring substituted at the 2-position with a chlorine atom, at the 3-position with a nitrile group, and at the 5-position with a methoxy group. This substitution pattern imparts a specific set of chemical and physical properties that are crucial for its application in organic synthesis.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 74650-73-0 | [1][2] |

| Molecular Formula | C₇H₅ClN₂O | [3][4] |

| Molecular Weight | 168.58 g/mol | [2][4] |

| IUPAC Name | 2-chloro-5-methoxypyridine-3-carbonitrile | [3] |

| Canonical SMILES | COC1=CC(=C(N=C1)Cl)C#N | [3] |

| InChI Key | MAXCZWUUQRMEGU-UHFFFAOYSA-N | [2][3] |

| Physical Form | Solid | [2] |

| XlogP (Predicted) | 1.5 | [3] |

| Topological Polar Surface Area (TPSA) | 45.91 Ų | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bonds | 1 | [4] |

The Strategic Importance in Medicinal Chemistry

The value of this compound in drug discovery is not accidental; it is a direct result of the strategic combination of its three key functional components, each contributing to its utility as a molecular scaffold.

-

Pyridine Scaffold: Heterocyclic structures, particularly pyridine, are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding, serve as bioisosteres for phenyl rings, and improve pharmacokinetic properties such as solubility.

-

2-Chloro Substituent: The chlorine atom at the 2-position of the pyridine ring is the primary reactive site for nucleophilic aromatic substitution (SₙAr). This allows for the facile introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles, enabling the rapid generation of diverse compound libraries. In drug molecules, chlorine can also modulate lipophilicity and engage in halogen bonding, which can enhance binding affinity to target proteins[5][6].

-

5-Methoxy Group: As an electron-donating group, the methoxy substituent influences the electronic properties of the pyridine ring, impacting its reactivity and the pKa of the ring nitrogen. The oxygen atom can also act as a hydrogen bond acceptor, providing an additional point of interaction for molecular recognition at a biological target[5].

-

3-Nitrile Group: The nitrile (cyano) group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or used to construct various heterocyclic rings (e.g., tetrazoles). This versatility allows for significant late-stage diversification of a lead compound.

The convergence of these features in a single, readily available molecule makes it a powerful starting point for constructing novel chemical entities with desirable pharmacological profiles[7][8].

Synthesis and Mechanistic Considerations

While specific, peer-reviewed syntheses for this compound are not extensively detailed in public literature, a logical and efficient pathway can be proposed based on established pyridine chemistry. A plausible route starts from a precursor like 2-amino-5-methoxypyridine, leveraging a Sandmeyer-type reaction, a cornerstone of aromatic chemistry.

Caption: A plausible multi-step synthesis of this compound.

Causality Behind the Chosen Path:

-

Diazotization: The initial step involves converting the primary amino group of 2-amino-5-methoxypyridine into a diazonium salt using sodium nitrite and a strong acid at low temperatures. This is a classic and reliable method for transforming an amino group into an excellent leaving group (N₂).

-

Cyanation (Sandmeyer Reaction): The resulting diazonium salt is then treated with a copper(I) cyanide salt. This reaction efficiently displaces the diazonium group with a nitrile, forming 5-methoxynicotinonitrile.

-

N-Oxidation: To introduce the chlorine atom at the 2-position, the pyridine ring must first be activated. This is achieved by oxidation of the ring nitrogen to an N-oxide using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). This step is critical because it makes the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack.

-

Chlorination: The final step involves treating the N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reagent simultaneously chlorinates the 2-position and deoxygenates the N-oxide, yielding the final product, this compound.

Key Reactions and Synthetic Utility

The primary utility of this compound stems from its predictable reactivity, allowing for its incorporation into larger, more complex structures.

Caption: Major reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SₙAr): This is the most significant reaction pathway. The electron-withdrawing effect of the ring nitrogen and the nitrile group makes the C2 position highly electrophilic. It readily reacts with a vast range of nucleophiles (amines, alcohols, thiols) to displace the chloride, forming new C-N, C-O, or C-S bonds. This reaction is the cornerstone of its use as a scaffold in library synthesis.

-

Nitrile Group Transformations: The nitrile group offers a secondary site for modification.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxamide and subsequently to the carboxylic acid.

-

Reduction: The nitrile can be reduced to a primary aminomethyl group using various reducing agents, such as catalytic hydrogenation or lithium aluminum hydride. This introduces a flexible, basic linker.

-

Spectroscopic Characterization

For a researcher, verifying the identity and purity of this compound is paramount. The following table summarizes the expected spectroscopic data based on its structure and analysis of similar compounds[3][9][10].

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | Aromatic Proton (H4) | ~7.5-7.8 ppm (d) | Proton on the pyridine ring, adjacent to the methoxy group. |

| Aromatic Proton (H6) | ~8.2-8.5 ppm (d) | Proton adjacent to the ring nitrogen, significantly deshielded. | |

| Methoxy Protons (-OCH₃) | ~3.9-4.1 ppm (s) | Singlet integrating to 3H from the methyl group of the ether. | |

| ¹³C NMR | Nitrile Carbon (-C≡N) | ~115-120 ppm | Characteristic chemical shift for a nitrile carbon. |

| Aromatic Carbons | ~110-160 ppm | Multiple signals corresponding to the carbons of the substituted pyridine ring. | |

| Methoxy Carbon (-OCH₃) | ~55-60 ppm | Carbon of the methoxy group. | |

| IR Spectroscopy | C≡N Stretch | ~2220-2240 cm⁻¹ | Strong, sharp absorption characteristic of a nitrile group. |

| C-O Stretch (Aryl Ether) | ~1250-1300 cm⁻¹ | Strong absorption for the aryl-O bond. | |

| C-Cl Stretch | ~700-850 cm⁻¹ | Absorption in the fingerprint region. | |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺) | m/z ~168 & 170 | Isotopic pattern (approx. 3:1 ratio) due to the presence of ³⁵Cl and ³⁷Cl.[3] |

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. The following information is synthesized from safety data for the compound and structurally related chemicals[2][11][12].

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Statement | Source |

| Pictogram | GHS06 | Skull and Crossbones | [2] |

| Signal Word | Danger | [2] | |

| Hazard Statement | H301 | Toxic if swallowed. | [2] |

| Precautionary (Prevention) | P264 | Wash hands and exposed skin thoroughly after handling. | [11][12] |

| P270 | Do not eat, drink or smoke when using this product. | [12] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [11] | |

| Precautionary (Response) | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | [11][12] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] | |

| Precautionary (Storage) | P405 | Store locked up. | [11] |

| Precautionary (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. | [11][12] |

Handling Protocol:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid contact with skin, eyes, and clothing.

-

Prevent dust formation and accumulation.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[11][12]

Experimental Protocol Example: Synthesis of 2-Amino-5-methoxynicotinonitrile

This protocol details a representative SₙAr reaction, a common application for this reagent.

Objective: To synthesize 2-Amino-5-methoxynicotinonitrile via ammonolysis of the 2-chloro precursor.

Materials:

-

This compound (1.0 eq)

-

Aqueous Ammonia (25-30% solution, large excess)

-

1,4-Dioxane (solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Protocol:

-

Reaction Setup: In a sealed pressure vessel, dissolve this compound (e.g., 1.68 g, 10 mmol) in 1,4-dioxane (20 mL).

-

Rationale: Dioxane is a water-miscible solvent that can solubilize the organic starting material while being compatible with the aqueous nucleophile. A pressure vessel is required to heat the volatile ammonia solution above its boiling point safely.

-

-

Reagent Addition: Add a large excess of concentrated aqueous ammonia (e.g., 20 mL).

-

Rationale: Using a large excess of the nucleophile (ammonia) drives the reaction to completion according to Le Châtelier's principle.

-

-

Heating: Seal the vessel tightly and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

-

Rationale: SₙAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully vent the vessel in a fume hood. Transfer the mixture to a separatory funnel and dilute with water (50 mL).

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Rationale: The product is expected to be more soluble in the organic phase (ethyl acetate) than in the aqueous phase.

-

-

Washing: Combine the organic extracts and wash with brine (1 x 50 mL).

-

Rationale: The brine wash helps to remove residual water and inorganic salts from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford the pure 2-Amino-5-methoxynicotinonitrile.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its combination of a biologically relevant core, a reactive handle for diversification, and modulating functional groups provides medicinal chemists with a reliable and versatile tool. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the quest for novel therapeutics and other advanced chemical applications.

References

- 1. This compound | 74650-73-0 [sigmaaldrich.com]

- 2. This compound | 74650-73-0 [sigmaaldrich.com]

- 3. PubChemLite - this compound (C7H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. youtube.com [youtube.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-5-methoxynicotinonitrile: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methoxynicotinonitrile is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and agrochemical research. Its unique arrangement of a chloro group, a methoxy moiety, and a nitrile function on the pyridine scaffold makes it a versatile precursor for the synthesis of a wide range of complex heterocyclic compounds. This guide provides a comprehensive overview of its structure, properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₅ClN₂O, is a substituted pyridine ring. The IUPAC name for this compound is 2-chloro-5-methoxypyridine-3-carbonitrile[1]. The molecule features a pyridine ring with a chlorine atom at the 2-position, a nitrile group at the 3-position, and a methoxy group at the 5-position. This substitution pattern imparts a unique electronic and steric profile, influencing its reactivity and utility as a synthetic intermediate.

The chlorine atom at the 2-position is susceptible to nucleophilic displacement, a common and synthetically valuable reaction for 2-chloropyridines[2][3][4]. The nitrile and methoxy groups are electron-withdrawing and electron-donating, respectively, which modulates the reactivity of the pyridine ring and the chloro substituent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 74650-73-0 | [5] |

| Molecular Formula | C₇H₅ClN₂O | [1] |

| Molecular Weight | 168.58 g/mol | |

| Monoisotopic Mass | 168.00903 Da | [1] |

| Physical Form | Solid | |

| Predicted XlogP | 1.5 | [1] |

| InChI | InChI=1S/C7H5ClN2O/c1-11-6-2-5(3-9)7(8)10-4-6/h2,4H,1H3 | [1] |

| SMILES | COC1=CC(=C(N=C1)Cl)C#N | [1] |

Spectroscopic Characterization

Mass Spectrometry

The predicted mass spectrum provides key information for identifying the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | m/z |

| [M]+ | 168.00848 |

| [M+H]+ | 169.01631 |

| [M+Na]+ | 190.99825 |

The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.

-

δ ~8.0-8.5 ppm (d, 1H): This downfield doublet would be assigned to the proton at the 4-position of the pyridine ring. Its downfield shift is due to the anisotropic effect of the pyridine ring and the electron-withdrawing effect of the adjacent nitrile group. The splitting pattern would be a doublet due to coupling with the proton at the 6-position.

-

δ ~7.0-7.5 ppm (d, 1H): This upfield doublet would correspond to the proton at the 6-position. The methoxy group at the 5-position is electron-donating, leading to a more shielded environment for this proton compared to the one at the 4-position.

-

δ ~3.9-4.1 ppm (s, 3H): This singlet would be characteristic of the methoxy group protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the molecule, as there are no elements of symmetry.

-

δ ~160-165 ppm: The carbon atom at the 5-position, attached to the electron-donating methoxy group.

-

δ ~150-155 ppm: The carbon atom at the 2-position, bonded to the electronegative chlorine atom.

-

δ ~140-145 ppm: The carbon atom at the 4-position.

-

δ ~115-120 ppm: The nitrile carbon (C≡N).

-

δ ~110-115 ppm: The carbon atom at the 6-position.

-

δ ~90-95 ppm: The carbon atom at the 3-position, bonded to the nitrile group.

-

δ ~55-60 ppm: The carbon of the methoxy group (-OCH₃).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the nitrile and aromatic functionalities.

-

~2220-2240 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N stretching vibration.

-

~1550-1600 cm⁻¹ and ~1450-1500 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyridine ring.

-

~1250-1300 cm⁻¹: C-O stretching of the aryl ether (methoxy group).

-

~1000-1100 cm⁻¹: C-O stretching of the aryl ether.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Synthesis and Mechanistic Considerations

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available 2-hydroxy-5-methoxynicotinonitrile. This transformation is a classic example of converting a pyridone to a chloropyridine, a fundamental reaction in heterocyclic chemistry.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for the chlorination of hydroxypyridines.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place 2-hydroxy-5-methoxynicotinonitrile (1.0 eq).

-

Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask under a nitrogen atmosphere.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Mechanistic Rationale

The conversion of a 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer) to a 2-chloropyridine using POCl₃ is a well-established reaction. The mechanism involves the initial phosphorylation of the pyridone oxygen, forming a good leaving group. Subsequent attack by a chloride ion at the 2-position, followed by elimination, yields the 2-chloropyridine product.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of its functional groups, particularly the chloro substituent at the 2-position of the pyridine ring. This position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the ring nitrogen.

Key Role as a Synthetic Building Block

Caption: this compound as a versatile building block.

Application in the Synthesis of Kinase Inhibitors

A significant application of pyrimidine and pyridine-based scaffolds is in the development of kinase inhibitors for cancer therapy. A patent for potent anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) dual kinase inhibitors describes the synthesis of compounds with a core structure that can be derived from intermediates like this compound[6].

For instance, the synthesis of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide, a potent ALK/EGFR dual kinase inhibitor, involves a key intermediate with a substituted pyrimidine ring[6]. The core of such inhibitors often features a 2,4-disubstituted pyrimidine. The synthesis of these complex molecules can utilize building blocks like this compound, where the chloro group is displaced by an amine, and the nitrile can be further elaborated.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. Based on the safety data for analogous compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its trifunctionalized pyridine structure provides multiple handles for chemical modification, making it a key intermediate in the preparation of complex heterocyclic systems. Its demonstrated utility in the synthesis of potent kinase inhibitors highlights its importance in modern drug discovery and development. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel bioactive molecules in both the pharmaceutical and agrochemical sectors.

References

- 1. PubChemLite - this compound (C7H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. EP3392245A4 - NEW DOUBLE INHIBITOR OF EGFR AND ALK - Google Patents [patents.google.com]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 5. 2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Anthraquinone, 1-chloro-5-nitro [webbook.nist.gov]

2-Chloro-5-methoxynicotinonitrile safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of 2-Chloro-5-methoxynicotinonitrile

Introduction

This compound is a substituted pyridine derivative utilized in medicinal chemistry and drug development as a versatile building block. Its unique arrangement of chloro, methoxy, and cyano functional groups on a pyridine core makes it a valuable intermediate for synthesizing a range of complex target molecules. However, these same functional groups contribute to its potential biological activity and associated chemical hazards. This guide provides a comprehensive overview of the safety profile and potential hazards of this compound, offering field-proven insights for researchers, scientists, and drug development professionals to ensure its safe handling and use in a laboratory setting.

Chemical Identity and Physical Properties

A clear understanding of the compound's basic properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-methoxypyridine-3-carbonitrile | [1] |

| CAS Number | 74650-73-0 | |

| Molecular Formula | C₇H₅ClN₂O | [1] |

| Molecular Weight | 168.58 g/mol | |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage | Refrigerator |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. The primary known hazard for this compound is its acute oral toxicity.

2.1. Confirmed GHS Classification

Safety data provided by major suppliers confirms a significant acute toxicity hazard if the compound is ingested.

-

Pictogram: GHS06 - Skull and Crossbones

-

Signal Word: Danger

-

Hazard Statement: H301 - Toxic if swallowed

This classification places the compound in a high-hazard category, necessitating stringent handling controls to prevent ingestion.

2.2. Inferred and Potential Hazards from Structural Analogs

Due to a lack of comprehensive public data for this compound, a conservative safety approach requires examining the hazards of structurally similar compounds. This analysis suggests that additional hazards are highly probable.

| Hazard Statement | Description | Present in Analog? | Analog Compound |

| H312 | Harmful in contact with skin | Yes | 2-Chloro-5-methoxybenzonitrile[2] |

| H332 | Harmful if inhaled | Yes | 2-Chloro-5-methoxybenzonitrile[2] |

| H315 | Causes skin irritation | Yes | 2-Chloro-5-methoxybenzonitrile, 5-Chloro-2-methoxybenzonitrile[2][3] |

| H319 | Causes serious eye irritation | Yes | 2-Chloro-5-methoxybenzonitrile, 5-Chloro-2-methoxybenzonitrile[2][3] |

| H335 | May cause respiratory irritation | Yes | 2-Chloro-5-methoxybenzonitrile, 5-Chloro-2-methoxybenzonitrile[2][3] |

| H412 | Harmful to aquatic life with long lasting effects | Yes | 5-Chloro-2-nitropyridine (related structure)[4] |

Causality and Expert Rationale: The presence of a chlorinated aromatic ring and a nitrile group suggests the potential for skin, eye, and respiratory irritation. Halogenated organics can be absorbed dermally, and nitrile compounds can have varying degrees of systemic toxicity. Therefore, it is prudent to handle this compound as if it possesses these additional hazards until specific data becomes available.

Toxicological Profile

The primary toxicological concern is acute toxicity upon ingestion, as indicated by the H301 classification. The mechanism of toxicity is not well-documented in public literature, but nitrile-containing compounds can sometimes metabolize to release cyanide, a potent inhibitor of cellular respiration.

-

Acute Toxicity: Toxic if swallowed. Based on analogs, it should also be treated as potentially harmful if inhaled or absorbed through the skin.[2]

-

Skin Corrosion/Irritation: Expected to be a skin irritant.[2][3]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[2][3]

-

Respiratory/Skin Sensitization: No data is available, but chemicals that are skin irritants can sometimes be sensitizers.

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data is available.

Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol is essential when handling compounds with high acute toxicity. The following workflow is mandatory.

4.1. Engineering Controls

-

Fume Hood: All handling of solid this compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[5]

4.2. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5]

-

Skin Protection: A flame-retardant lab coat and impervious clothing are required.[5] Nitrile or neoprene gloves should be worn. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient (e.g., during a large spill), a full-face respirator with appropriate cartridges should be used.[5]

4.3. Safe Handling Workflow

The following diagram outlines the mandatory workflow for handling this compound.

Caption: Workflow for safe handling of this compound.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical.

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Following Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

-

Following Eye Contact: Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]

-

Following Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Stability and Reactivity

Understanding the chemical's stability is key to preventing hazardous reactions.

-

Chemical Stability: The product is stable under normal handling and storage conditions.[2]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[2]

-

Incompatible Materials: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

-

Hazardous Decomposition Products: Thermal decomposition may release toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride (HCl).[4]

Storage and Disposal Considerations

Proper storage and disposal are crucial for laboratory and environmental safety.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The recommended storage temperature is refrigerated.

-

Disposal: Dispose of this material and its container as hazardous waste. All waste must be handled in accordance with local, state, and federal regulations. Do not let the chemical enter drains, as it may be harmful to aquatic life.[4]

References

An In-depth Technical Guide to 2-Chloro-5-methoxynicotinonitrile: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-5-methoxynicotinonitrile

This compound, bearing the CAS number 74650-73-0, is a strategically important heterocyclic compound. Its unique trifunctionalized pyridine ring system, featuring a chloro, a methoxy, and a nitrile group, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment that influences the reactivity of the pyridine core, making it a valuable precursor for a range of chemical transformations. This guide will provide an in-depth analysis of this compound, from sourcing to its application in the synthesis of potential drug candidates.

Commercial Availability

This compound is commercially available from several fine chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically offered in various purities, with researchers advised to select a grade appropriate for their specific application.

| Supplier | CAS Number | Purity | Additional Notes |

| Sigma-Aldrich | 74650-73-0[1] | Typically ≥97% | Available through their catalog, often supplied by Synthonix Corporation. |

| Synthonix Corporation | 74650-73-0 | High Purity | A primary manufacturer of this compound. |

| ChemScene | 1256835-79-6 | ≥97% | Note: This is a constitutional isomer (6-Chloro-5-methoxynicotinonitrile) and should be ordered with care to ensure the correct isomer is obtained.[2] |

It is imperative for researchers to verify the identity and purity of the compound upon receipt through appropriate analytical techniques to ensure the integrity of their experimental results.

Synthesis of this compound: A Mechanistic Approach

While specific proprietary synthesis methods may vary between suppliers, a plausible and commonly employed synthetic route for this compound can be extrapolated from established organic chemistry principles and published procedures for analogous compounds.[3][4][5] The following protocol is a representative example of how this compound could be synthesized in a laboratory setting.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Amidation of 2-Hydroxy-5-methoxynicotinic acid

-

Chlorination: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-5-methoxynicotinic acid in an excess of thionyl chloride (SOCl₂).

-

Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

-

Amidation: To the resulting crude acid chloride, cautiously add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) at 0°C (ice bath).

-

Isolation: Stir the mixture vigorously for 1-2 hours. The precipitated 2-hydroxy-5-methoxynicotinamide is then collected by filtration, washed with cold water, and dried.

Causality: The initial activation of the carboxylic acid with thionyl chloride to form the acid chloride is a classic and efficient method to facilitate the subsequent nucleophilic attack by ammonia to form the amide.

Step 2: Chlorination of the Pyridone Ring

-

Reaction Setup: In a well-ventilated fume hood, place the dried 2-hydroxy-5-methoxynicotinamide in a round-bottom flask.

-

Chlorination: Add an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the mixture to reflux and maintain for 4-6 hours. The reaction mixture will become a homogenous solution.

-

Work-up: After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice with stirring.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a suitable base (e.g., sodium carbonate) to precipitate the crude product. The product is then extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2-chloro-5-methoxynicotinamide.

Causality: Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. It effectively converts the hydroxypyridine (pyridone) tautomer to the corresponding 2-chloro derivative.

Step 3: Dehydration of the Amide to the Nitrile

-

Reaction: The crude 2-chloro-5-methoxynicotinamide is subjected to dehydration. This can be achieved using a variety of dehydrating agents. A common and effective method is heating with phosphorus pentoxide (P₂O₅) or treating with trifluoroacetic anhydride (TFAA) in a suitable solvent like dichloromethane.

-

Purification: The reaction mixture is worked up according to the chosen reagent. For instance, if P₂O₅ is used, the mixture is quenched with ice water and the product is extracted. The crude this compound is then purified by column chromatography on silica gel or by recrystallization to afford the final product.

Causality: The dehydration of a primary amide is a standard method for the synthesis of nitriles. The choice of dehydrating agent depends on the scale and the desired reaction conditions.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use in further synthetic applications. Below are the expected physicochemical properties and representative spectroscopic data.

| Property | Value |

| Molecular Formula | C₇H₅ClN₂O[6] |

| Molecular Weight | 168.58 g/mol [1] |

| Appearance | White to off-white solid |

| Melting Point | Not readily available, but expected to be a solid at room temperature. |

| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~8.3 ppm (d, 1H, J ≈ 2.5 Hz, H-6)

-

δ ~7.5 ppm (d, 1H, J ≈ 2.5 Hz, H-4)

-

δ ~3.9 ppm (s, 3H, -OCH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~155 ppm (C-5)

-

δ ~150 ppm (C-2)

-

δ ~145 ppm (C-6)

-

δ ~118 ppm (C-4)

-

δ ~115 ppm (CN)

-

δ ~110 ppm (C-3)

-

δ ~56 ppm (-OCH₃)

-

-

IR (KBr, cm⁻¹):

-

~2230 (C≡N stretch)

-

~1580, 1470 (C=C and C=N stretching in the aromatic ring)

-

~1250 (C-O-C stretch)

-

~850 (C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

m/z (%): 168 (M⁺, 100), 170 (M⁺+2, ~33, isotopic pattern for one chlorine atom), 139, 129.

-

Applications in Drug Development: A Focus on Nicotinic Acetylcholine Receptors

The 2-chloro-5-methoxypyridine scaffold is a recognized pharmacophore in the design of ligands for various biological targets. Specifically, derivatives of this scaffold have shown high affinity and selectivity for nicotinic acetylcholine receptors (nAChRs).[7][8]

Role as a Key Building Block for nAChR Ligands

This compound serves as a crucial intermediate in the synthesis of potent nAChR ligands. The chloro group at the 2-position is particularly amenable to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various side chains to modulate the pharmacological profile of the final compound.

Caption: General scheme for the nucleophilic aromatic substitution on this compound.

Potential Therapeutic Targets

The development of selective nAChR modulators is a promising avenue for the treatment of a range of neurological and psychiatric disorders, including:

-

Nicotine Addiction: Partial agonists or antagonists of the α4β2 nAChR subtype can help in smoking cessation by reducing cravings and withdrawal symptoms.[7]

-

Alzheimer's Disease and Cognitive Disorders: Agonists of the α7 nAChR are being investigated for their potential to improve cognitive function.

-

Depression and Anxiety: Modulation of nAChR activity has been shown to have antidepressant and anxiolytic effects.[7]

The synthesis of novel ligands derived from this compound allows for the fine-tuning of selectivity and efficacy towards specific nAChR subtypes, which is a critical aspect of modern drug design.

Conclusion

This compound is a commercially available and highly valuable building block for medicinal chemists. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The true power of this compound lies in its application as a versatile scaffold for the development of novel therapeutics, particularly for targeting nicotinic acetylcholine receptors. As our understanding of the role of nAChRs in various disease states continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase significantly. This guide provides a foundational understanding for researchers looking to leverage the potential of this important chemical entity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemscene.com [chemscene.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [guidechem.com]

- 5. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]

- 6. PubChemLite - this compound (C7H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxynicotinonitrile: A Key Building Block in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-5-methoxynicotinonitrile, a pivotal heterocyclic building block in the landscape of modern drug discovery and development. The document delineates a robust and scientifically-grounded synthetic pathway, commencing from readily available starting materials. Core to this guide is a detailed, step-by-step experimental protocol, underpinned by a thorough discussion of the reaction mechanisms and the rationale behind the chosen synthetic strategy. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both practical instruction and theoretical insights to facilitate the successful synthesis and application of this important chemical intermediate.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₇H₅ClN₂O, is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry.[1] Its unique arrangement of a chloro, a methoxy, and a nitrile group on the pyridine scaffold offers multiple points for chemical modification, making it an exceptionally versatile synthon.[2][3] This trifunctionalized heterocyclic compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including those targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders.[4] The strategic placement of its functional groups allows for selective and diverse chemical transformations, enabling the construction of complex molecular architectures required for potent and specific therapeutic agents. This guide aims to provide a detailed and practical framework for the synthesis of this high-value compound, empowering researchers to accelerate their drug discovery programs.

Recommended Synthetic Pathway

The most logical and efficient synthetic route to this compound begins with the commercially available starting material, 2-amino-5-methoxypyridine. The synthesis is proposed as a two-step process, leveraging the well-established Sandmeyer reaction for the introduction of the chloro and cyano functionalities.

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 2-Chloro-5-methoxypyridine via Sandmeyer Reaction

The initial step involves the conversion of the amino group of 2-amino-5-methoxypyridine to a chloro group through a diazotization reaction followed by a copper(I) chloride-catalyzed Sandmeyer reaction.[5]

Materials and Reagents:

-

2-Amino-5-methoxypyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-methoxypyridine (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude 2-chloro-5-methoxypyridine.

-

Purify the crude product by silica gel column chromatography to yield pure 2-chloro-5-methoxypyridine.

-

Step 2: Synthesis of this compound via Directed Ortho-Metalation and Cyanation

The second step involves the introduction of the nitrile group at the 3-position of the pyridine ring. This can be achieved through directed ortho-metalation followed by quenching with an electrophilic cyanating agent.

Materials and Reagents:

-

2-Chloro-5-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Tosyl Cyanide (Tos-CN) or another suitable cyanating agent

-

Saturated Ammonium Chloride solution (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dry ice/acetone bath

Procedure:

-

Lithiation:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-chloro-5-methoxypyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

-

Cyanation:

-

In a separate flask, prepare a solution of tosyl cyanide (1.2 eq) in anhydrous THF and cool it to -78 °C.

-

Slowly transfer the lithiated pyridine solution via cannula into the cold tosyl cyanide solution.

-

Allow the reaction mixture to stir at -78 °C for 2-3 hours and then gradually warm to room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the final product, this compound.

-

Mechanistic Insights

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

The Sandmeyer Reaction Mechanism

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[6]

Caption: Simplified mechanism of the Sandmeyer chlorination.

Directed Ortho-Metalation and Cyanation

The methoxy group at the 5-position and the nitrogen atom of the pyridine ring act as directing groups for the deprotonation at the 4-position by a strong base like n-butyllithium. The resulting aryllithium species is a potent nucleophile that readily reacts with an electrophilic cyanating agent like tosyl cyanide to furnish the desired nitrile.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on literature precedents for similar transformations. Actual yields may vary depending on experimental conditions and scale.

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2-Amino-5-methoxypyridine | 2-Chloro-5-methoxypyridine | NaNO₂, HCl, CuCl | Water | 0-60 | 2-3 | 60-75 | >95 |

| 2 | 2-Chloro-5-methoxypyridine | This compound | n-BuLi, Tos-CN | THF | -78 to RT | 12-16 | 50-65 | >98 |

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By providing a detailed experimental protocol, mechanistic insights, and expected quantitative data, this document serves as a valuable resource for researchers and scientists in the field of drug development. The successful synthesis of this key building block will undoubtedly facilitate the discovery and development of novel therapeutic agents.

References

- 1. PubChemLite - this compound (C7H5ClN2O) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-Chloro-5-methoxynicotinonitrile: Discovery, Synthesis, and Applications

Introduction: A Versatile Scaffold in Modern Drug Discovery

2-Chloro-5-methoxynicotinonitrile is a highly functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the chloro, methoxy, and cyano substituents on the pyridine ring, make it an attractive starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and key applications of this important chemical entity, tailored for researchers, scientists, and professionals in the field of drug development.

The strategic placement of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, while the methoxy group at the 5-position modulates the electronic properties of the ring and can influence binding interactions with biological targets. The nitrile group at the 3-position is a versatile functional group that can be transformed into a variety of other moieties, including amines, carboxylic acids, and amides. This trifecta of functionalities makes this compound a privileged scaffold in the design of novel therapeutic agents.

The Genesis of a Key Intermediate: Discovery and Historical Context

The precise "discovery" of this compound is not documented as a singular event, but rather its emergence is intertwined with the broader exploration of substituted nicotinonitriles as pharmacologically active compounds. The initial impetus for the synthesis of such molecules was likely driven by the need for novel scaffolds in agrochemical and pharmaceutical research.

While earlier work in the 20th century established general methods for the synthesis of chloropyridines and nicotinonitriles, the first documented, detailed synthesis of this compound appears in a 1982 patent.[1] This patent discloses the preparation of the compound as an intermediate in the synthesis of novel anxiolytic agents. This initial application underscores the early recognition of the potential of this scaffold to interact with biological systems.

The development of synthetic routes to this compound and its analogs has been an evolutionary process, building upon foundational reactions in heterocyclic chemistry. Key transformations such as the Sandmeyer reaction for the introduction of the chloro group and various cyclization strategies to construct the pyridine ring have been adapted and refined over time.[2][3] The Vilsmeier-Haack reaction has also been a valuable tool for the formylation of activated aromatic rings, a step that can precede the introduction of the nitrile group.[4][5]

The Art of Synthesis: From Classical Methods to Modern Refinements

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and overall efficiency.

A Validated Synthetic Protocol: Dehydration of 2-Chloro-5-methoxynicotinamide

One of the most direct and well-documented methods for the preparation of this compound involves the dehydration of the corresponding amide, 2-chloro-5-methoxynicotinamide. This method, detailed in the aforementioned 1982 patent, provides a reliable route to the target compound.[1]

Experimental Protocol:

Step 1: Preparation of the Dehydrating Agent

-

In a flame-dried flask under a nitrogen atmosphere, place triphenylphosphine oxide (12.0 g, 0.04 mol) and dichloromethane (50 mL).

-

Cool the mixture to 0-4 °C.

-

Slowly add a solution of triflic anhydride (6.75 ml, 0.04 mol) in dichloromethane (80 mL) dropwise.

-

Stir the resulting solution for 15 minutes at 0-4 °C.

Step 2: Dehydration Reaction

-

To the cold solution of the dehydrating agent, add 2-chloro-5-methoxynicotinamide (8.0 g, 0.04 mol) portionwise over 15 minutes, maintaining the temperature at 0-4 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Pour the reaction mixture into a saturated sodium carbonate solution.

-

Extract the aqueous layer with chloroform (2 x 50 mL).

-

Combine the organic layers and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with chloroform to yield this compound.

Quantitative Data Summary:

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |

| 2-chloro-5-methoxynicotinamide | 186.59 | 8.0 | 0.04 |

| Triphenylphosphine oxide | 278.28 | 12.0 | 0.04 |

| Triflic anhydride | 282.14 | 11.29 | 0.04 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 168.58 | 6.2 | 86 |

Note: The yield is as reported in the patent literature.[1]

Diagram of the Synthetic Workflow:

Caption: Workflow for the synthesis of this compound.

Alternative and Evolving Synthetic Strategies

While the dehydration of the corresponding amide is a robust method, other synthetic strategies have been explored for the preparation of substituted nicotinonitriles, which could be adapted for this compound.

-

From 2-Hydroxynicotinonitriles: A common precursor to 2-chloronicotinonitriles is the corresponding 2-hydroxynicotinonitrile. The hydroxyl group can be converted to a chloro group using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The 5-methoxy group would need to be introduced at an earlier stage of the synthesis.

-

Ring Construction Approaches: More convergent strategies involve the construction of the pyridine ring from acyclic precursors. For instance, a multi-component reaction involving a β-ketoaldehyde, malononitrile, and a source of ammonia could potentially be employed to build the substituted pyridine core.

Diagram of a Generalized Synthetic Pathway:

References

- 1. 791-28-6 | Triphenylphosphine oxide | Ligands for Functional Metal Complexes | Ambeed.com [ambeed.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

Methodological & Application

The Strategic Application of 2-Chloro-5-methoxynicotinonitrile in Modern Medicinal Chemistry: Advanced Protocols and Synthetic Insights

Abstract

This comprehensive guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-Chloro-5-methoxynicotinonitrile. This versatile heterocyclic building block is a cornerstone in the synthesis of a diverse range of biologically active molecules, from targeted kinase inhibitors to modulators of nicotinic acetylcholine receptors. This document provides not only detailed, field-proven experimental protocols for key synthetic transformations but also elucidates the underlying chemical principles and structure-activity relationship (SAR) rationale that make this scaffold a privileged starting material in contemporary drug discovery.

Introduction: The this compound Scaffold - A Privileged Starting Point

This compound (CAS No. 74650-73-0) is a polysubstituted pyridine derivative that has garnered significant attention in medicinal chemistry. Its value stems from a unique combination of electronic and steric properties conferred by its substituents, which can be strategically exploited to construct complex molecular architectures with tailored pharmacological profiles.

The inherent reactivity of this scaffold is governed by three key features:

-

The 2-Chloro Substituent: This serves as a versatile synthetic handle for a variety of cross-coupling and nucleophilic substitution reactions, enabling the introduction of diverse chemical moieties. The chloro group is a reliable leaving group in palladium-catalyzed reactions and is susceptible to displacement by nucleophiles, particularly when the pyridine ring is activated.

-

The 5-Methoxy Group: As an electron-donating group, the methoxy substituent modulates the electronic properties of the pyridine ring. This can influence the reactivity of the chloro group and provide a crucial interaction point (e.g., hydrogen bond acceptor) within the binding pocket of a biological target. The metabolic stability and positive impact on physicochemical properties make the methoxy group a common feature in approved drugs.[1]

-

The 3-Nitrile Group: This strong electron-withdrawing group significantly influences the regioselectivity of reactions on the pyridine ring. It activates the C2 position, making the chloro substituent more susceptible to nucleophilic attack. Furthermore, the nitrile group itself can serve as a key pharmacophoric element or be chemically transformed into other functional groups like amides or carboxylic acids. The 3-cyanopyridine moiety is a known scaffold in a variety of biologically active compounds.[2]

This guide will detail the practical application of this reagent in three major classes of reactions pivotal to drug discovery: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[3] For this compound, these reactions provide a robust platform for introducing aryl, heteroaryl, and amino substituents, which are prevalent in kinase inhibitors and other targeted therapies.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures.[4] In the context of our scaffold, it allows for the direct attachment of various aryl or heteroaryl groups at the 2-position, a common strategy in the design of kinase inhibitors that mimic the purine core of ATP.

Causality Behind Experimental Choices:

-

Catalyst System: The activation of an aryl chloride bond is more challenging than that of a bromide or iodide. Therefore, a highly active catalyst system is required. This typically involves a palladium(0) source, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand like SPhos or XPhos. These ligands facilitate the oxidative addition of the palladium to the C-Cl bond, which is often the rate-limiting step.[5]

-

Base and Solvent: A suitable base is crucial for the transmetalation step of the catalytic cycle.[4] For this substrate, a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective. The choice of solvent, typically a polar aprotic solvent like 1,4-dioxane or toluene, is important for solubility and to maintain the stability of the catalytic species at elevated temperatures.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 74650-73-0 | 168.58 | 1.0 | 1.0 |

| Phenylboronic Acid | 98-80-6 | 121.93 | 1.2 | 1.2 |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.015 | 0.015 |

| SPhos | 657408-07-6 | 410.53 | 0.04 | 0.04 |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous, degassed) | 123-91-1 | 88.11 | - | - |

| Water (degassed) | 7732-18-5 | 18.02 | - | - |

Procedure:

-

To an oven-dried Schlenk flask, add this compound (169 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (425 mg, 2.0 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Under a positive pressure of argon, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and SPhos (16.4 mg, 0.04 mmol).

-

Add 4 mL of degassed 1,4-dioxane and 0.8 mL of degassed water via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

-

Wash the combined organic filtrate with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenyl-5-methoxynicotinonitrile.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, which are fundamental to a vast number of pharmaceuticals.[6] This reaction is particularly useful for coupling our scaffold with primary or secondary amines, a key step in the synthesis of many kinase inhibitors that feature an amino-heterocycle core.

Causality Behind Experimental Choices:

-

Catalyst System: Similar to the Suzuki coupling, the choice of ligand is critical for the amination of aryl chlorides.[7] Bulky, electron-rich phosphine ligands such as XPhos or BrettPhos are often employed to facilitate the catalytic cycle. A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is commonly used.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOt-Bu) is a common choice for these reactions.[8]

-

Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred to avoid side reactions and ensure the stability of the catalyst and base.

Protocol 2: Buchwald-Hartwig Amination with Piperidine

Materials:

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 74650-73-0 | 168.58 | 1.0 | 1.0 |

| Piperidine | 110-89-4 | 85.15 | 1.2 | 1.2 |

| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 | 0.02 |

| XPhos | 564483-18-7 | 476.66 | 0.04 | 0.04 |

| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 1.4 | 1.4 |

| Toluene (anhydrous, degassed) | 108-88-3 | 92.14 | - | - |

Procedure:

-

In a glovebox, charge an oven-dried vial with sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).

-

Add this compound (169 mg, 1.0 mmol) and 3 mL of anhydrous, degassed toluene.

-

Add piperidine (0.12 mL, 1.2 mmol) to the mixture.

-

Seal the vial with a Teflon-lined cap and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C in an oil bath with stirring for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

-

Carefully quench with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash chromatography (silica gel, eluent: hexane/ethyl acetate with 1% triethylamine) to yield 2-(piperidin-1-yl)-5-methoxynicotinonitrile.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

Nucleophilic aromatic substitution (SNAr) provides a palladium-free alternative for C-N and C-O bond formation.[9] The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer intermediate.[10] The 3-nitrile group in this compound strongly activates the C2 position for SNAr.

Causality Behind Experimental Choices:

-

Nucleophile and Base: The reaction works well with a range of nucleophiles, including primary and secondary amines. Often, the amine can act as both the nucleophile and the base if used in excess. Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can be added.

-

Solvent and Temperature: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal as they can solvate the charged intermediate and accelerate the reaction. Elevated temperatures are typically required to overcome the activation energy barrier.

Protocol 3: SNAr Reaction with 4-Aminophenol

Materials:

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 74650-73-0 | 168.58 | 1.0 | 1.0 |

| 4-Aminophenol | 123-30-8 | 109.13 | 1.1 | 1.1 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |

| Dimethyl Sulfoxide (DMSO, anhydrous) | 67-68-5 | 78.13 | - | - |

Procedure:

-

To a round-bottom flask, add this compound (169 mg, 1.0 mmol), 4-aminophenol (120 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Add 5 mL of anhydrous DMSO.

-

Heat the reaction mixture to 120 °C with stirring under a nitrogen atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with water (2 x 20 mL) and then with a small amount of cold diethyl ether.

-

Dry the solid under vacuum to obtain 2-((4-hydroxyphenyl)amino)-5-methoxynicotinonitrile. Further purification can be achieved by recrystallization if necessary.

Diagram 2: Comparative Reaction Pathways

Caption: Key synthetic transformations of the scaffold.

Application Case Study: Scaffolding for Kinase and nAChR Modulators

Kinase Inhibitors: A Parallel to Dasatinib Synthesis

Many potent kinase inhibitors, such as Dasatinib, feature a core structure derived from the reaction of an amino-heterocycle with a di-chlorinated pyrimidine or pyridine.[9][11] The synthesis of Dasatinib involves the nucleophilic substitution of a chlorine atom on 4,6-dichloro-2-methylpyrimidine. This provides a strong precedent for the utility of this compound as a scaffold for novel kinase inhibitors, particularly targeting Janus kinases (JAKs).[4][12]

The 2-amino-5-methoxypyridine-3-carbonitrile core can serve as a "hinge-binding" motif, interacting with the backbone of the kinase ATP-binding site. The methoxy group can occupy a nearby hydrophobic pocket or form a hydrogen bond, while the nitrile can be a vector for further derivatization to improve potency and selectivity.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

The 2-chloro-5-methoxypyridine scaffold is a key component in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of CNS disorders.[13] For example, analogues of the potent nAChR ligand epibatidine have been synthesized where the original 2-chloro-5-pyridinyl moiety is modified. The methoxy group at the 5-position can significantly alter the binding affinity and selectivity for different nAChR subtypes, such as the α4β2 receptor.[14] The synthetic routes described above (Suzuki, Buchwald-Hartwig, SNAr) are directly applicable to the synthesis of libraries of nAChR modulators for SAR studies.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity allows for predictable and efficient functionalization through a range of modern synthetic methodologies. The protocols and insights provided in this guide are intended to empower researchers to leverage this scaffold for the discovery and development of novel therapeutics. The strategic combination of a reactive chloro group, a modulating methoxy group, and an activating nitrile group ensures that this reagent will continue to be a cornerstone in the synthesis of complex, biologically active molecules for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 9. vixra.org [vixra.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Nicotinic Acetylcholine Receptor Antagonists and their Effect on Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 2-Chloro-5-methoxynicotinonitrile as a Versatile Building Block in Modern Organic Synthesis

Abstract

2-Chloro-5-methoxynicotinonitrile is a highly functionalized pyridine derivative that has emerged as a cornerstone building block in organic synthesis, particularly within medicinal chemistry and materials science. Its strategic arrangement of a reactive chlorine atom, an electron-withdrawing nitrile group, and an electron-donating methoxy group provides a unique electronic landscape, enabling a diverse range of chemical transformations. This guide provides an in-depth analysis of its reactivity, key applications, and detailed, field-proven protocols for its use in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The content is designed for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties and Structural Data

A clear understanding of a reagent's physical properties is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-chloro-5-methoxypyridine-3-carbonitrile | [1] |

| CAS Number | 74650-73-0 | |

| Molecular Formula | C₇H₅ClN₂O | [1] |

| Molecular Weight | 168.58 g/mol | |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Storage | Refrigerator, under inert atmosphere | |

| InChI Key | MAXCZWUUQRMEGU-UHFFFAOYSA-N | [1] |

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the electronically distinct nature of its substituents, which allows for selective and predictable reactivity at multiple sites.

-

The 2-Chloro Group: The chlorine atom at the C2 position is the primary site for modification. Situated ortho to the ring nitrogen and the nitrile group, both of which are strongly electron-withdrawing, this position is highly activated towards nucleophilic aromatic substitution (SNAr).[2] Furthermore, it serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]

-